tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically starts from commercially available materials. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis
The molecular structure of similar compounds has been reported in the literature . The Inchi Code for a similar compound, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate, is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The Vilsmeier formylation of the starting material at the 3-position gave a compound which was converted to N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate is a colorless to white to yellow powder or crystals or liquid . Its molecular weight is 285.34 .Scientific Research Applications
Synthesis Techniques
Palladium-catalyzed oxidation methods, such as hydroxylation and methoxylation, have been developed for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, using N-Boc indoles. This process leverages PdCl2 as a catalyst in acetonitrile solvent to achieve moderate to high yields of 3-oxoindolines, suggesting a versatile synthetic pathway for related compounds (Zhou et al., 2017).
Enantioselective Synthesis
The enantiomerically pure forms of tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate have been synthesized, demonstrating their utility as key intermediates in the production of non-steroidal glucocorticoid receptor modulators. This synthesis involves a cinchona alkaloid-catalyzed addition, highlighting the compound's potential in asymmetric synthesis and receptor modulation (Sumiyoshi et al., 2011).
Chemical Transformations
In a study on liquid chromatographic assay techniques, tert-butyl methyl ether was used for extracting compounds from mouse plasma, including indole derivatives, demonstrating the compound's role in analytical chemistry and its utility in pharmacokinetic studies (Anderton et al., 2003).
Catalytic Applications
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been utilized as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, showcasing the compound's application in catalysis to achieve chemoselective oxidations (Shen et al., 2012).
Medicinal Chemistry Applications
Indole derivatives, including tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate, have been explored as CysLT1 selective antagonists, demonstrating their potential in therapeutic applications, particularly in targeting specific receptors (Chen et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVLFKTUMKNRW-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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